molecular formula C14H15BF3NO5 B1518600 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid CAS No. 1034566-16-9

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid

Cat. No. B1518600
CAS RN: 1034566-16-9
M. Wt: 345.08 g/mol
InChI Key: NXJYBHYZMYXEJG-UHFFFAOYSA-N
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Description

1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common method for forming carbon-carbon bonds .


Chemical Reactions Analysis

Organoboron reagents like 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid are commonly used in Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds. It is a powerful tool for the creation of complex organic compounds.

Copper-Catalyzed Trifluoromethylation

The compound is involved in copper-catalyzed trifluoromethylation . This process is used to introduce trifluoromethyl groups into organic compounds, enhancing their stability and lipophilicity.

Palladium-Catalyzed Benzylation

It is used in palladium-catalyzed benzylation . This reaction is used to introduce benzyl groups into organic compounds, which can serve as protecting groups during synthesis.

Homocoupling Reactions

The compound is used in homocoupling reactions . These reactions involve the coupling of two identical organic compounds to form a new compound.

Synthesis of Hydroxyquinones

It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in the pharmaceutical industry.

Preparation of Dihalogenated Pyrazoles

The compound is used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes . Pyrazoles are a class of organic compounds with a variety of applications in medicinal chemistry.

Synthesis of the Isocryptolepine Alkaloid

It is used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction . Alkaloids have a wide range of pharmacological activities.

Synthesis of Biologically Active Molecules

The compound is involved in the synthesis of biologically active molecules , including indole inhibitors of MMP-13 for arthritic disease treatment and substituted pyrimidines acting as tubulin polymerization inhibitors .

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid participates, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their hydrolysis rate, which can be considerably accelerated at physiological pH, could impact their bioavailability .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it plays a role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Boc-5-(trifluoromethoxy)indole-2-boronic acid. For instance, these compounds are only marginally stable in water, and their hydrolysis rate can be considerably accelerated at physiological pH . Therefore, the compound’s stability and efficacy could be influenced by factors such as pH and the presence of water.

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethoxy)indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-5-4-9(23-14(16,17)18)6-8(10)7-11(19)15(21)22/h4-7,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJYBHYZMYXEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656456
Record name [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1034566-16-9
Record name [1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1034566-16-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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